molecular formula C12H11NO3 B11888019 2-Ethoxyquinoline-4-carboxylic acid CAS No. 5467-62-9

2-Ethoxyquinoline-4-carboxylic acid

Cat. No.: B11888019
CAS No.: 5467-62-9
M. Wt: 217.22 g/mol
InChI Key: QHSDSDASKCLTPD-UHFFFAOYSA-N
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Description

2-Ethoxyquinoline-4-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and industrial applications. The presence of an ethoxy group at the 2-position and a carboxylic acid group at the 4-position of the quinoline ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxyquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Pfitzinger reaction, where isatins react with ethyl acetoacetate in the presence of a base to form quinoline derivatives . Another method includes the Doebner-Miller reaction, which involves the condensation of aniline with ethyl acetoacetate followed by cyclization . These reactions typically require acidic or basic conditions and elevated temperatures to proceed efficiently.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity . Green chemistry approaches, such as solvent-free reactions and the use of eco-friendly catalysts, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxyquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include quinoline-4-carboxylic acid derivatives, alcohols, aldehydes, and substituted quinolines .

Scientific Research Applications

2-Ethoxyquinoline-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethoxyquinoline-4-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit enzymes, interfere with DNA replication, and disrupt cellular processes. For instance, it has been shown to inhibit alkaline phosphatases, which play a role in dephosphorylation reactions . The ethoxy and carboxylic acid groups contribute to its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Uniqueness: 2-Ethoxyquinoline-4-carboxylic acid is unique due to the presence of both an ethoxy group and a carboxylic acid group, which influence its chemical behavior and enhance its potential for various applications. Its distinct structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

CAS No.

5467-62-9

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

2-ethoxyquinoline-4-carboxylic acid

InChI

InChI=1S/C12H11NO3/c1-2-16-11-7-9(12(14)15)8-5-3-4-6-10(8)13-11/h3-7H,2H2,1H3,(H,14,15)

InChI Key

QHSDSDASKCLTPD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC=C2C(=C1)C(=O)O

Origin of Product

United States

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